- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Cas no 97845-80-2 (Penciclovir Monoacetate)

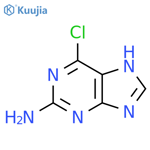

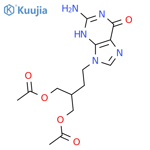

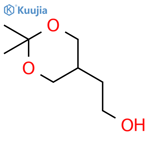

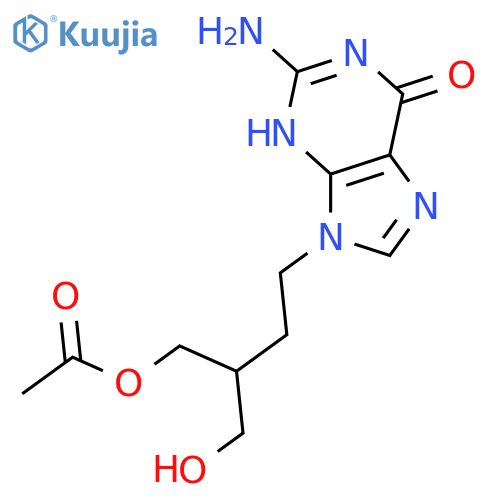

Penciclovir Monoacetate structure

Nome del prodotto:Penciclovir Monoacetate

Numero CAS:97845-80-2

MF:C12H17N5O4

MW:295.294481992722

CID:2677598

Penciclovir Monoacetate Proprietà chimiche e fisiche

Nomi e identificatori

-

- Monoacetate Penciclovir; Penciclovir Impurity B

- [4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate

- 2-[2-(2-Amino-6-oxohydropurin-9-yl)ethyl]-3-hydroxypropyl acetate

- 4-(2-amino-6-oxo-3,6-dihydro-9h-purin-9-yl)-2-(hydroxymethyl)butyl acetate

- Mono-O-acetylpenciclovi; 9-[4-(Acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-6H-purin-6-one

- 9-[4-(Acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-6H-purin-6-one (ACI)

- BRL 42222

- Mono-O-acetylpenciclovir

- Penciclovir monoacetate

- Penciclovir Monoacetate

-

- Inchi: 1S/C12H17N5O4/c1-7(19)21-5-8(4-18)2-3-17-6-14-9-10(17)15-12(13)16-11(9)20/h6,8,18H,2-5H2,1H3,(H3,13,15,16,20)

- Chiave InChI: UBPBRZXGEFQVAT-UHFFFAOYSA-N

- Sorrisi: O=C1C2N=CN(C=2NC(N)=N1)CCC(COC(C)=O)CO

Proprietà calcolate

- Conta donatori di obbligazioni idrogeno: 3

- Conta accettatore di obbligazioni idrogeno: 6

- Conta atomi pesanti: 21

- Conta legami ruotabili: 7

- Complessità: 441

- Superficie polare topologica: 132

Penciclovir Monoacetate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | P221515-1mg |

Penciclovir Monoacetate |

97845-80-2 | 1mg |

$150.00 | 2023-05-17 | ||

| TRC | P221515-2.5mg |

Penciclovir Monoacetate |

97845-80-2 | 2.5mg |

$328.00 | 2023-05-17 | ||

| TRC | P221515-10mg |

Penciclovir Monoacetate |

97845-80-2 | 10mg |

$ 1160.00 | 2023-09-06 | ||

| TRC | P221515-5mg |

Penciclovir Monoacetate |

97845-80-2 | 5mg |

$603.00 | 2023-05-17 |

Penciclovir Monoacetate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

2.1 Reagents: Hydrochloric acid

3.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

4.1 Reagents: Acetyl chloride Solvents: Pyridine

4.2 Reagents: Acetic acid

2.1 Reagents: Hydrochloric acid

3.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

4.1 Reagents: Acetyl chloride Solvents: Pyridine

4.2 Reagents: Acetic acid

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Methanol , tert-Butanol

2.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran

3.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

5.1 Reagents: Hydrochloric acid

6.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

7.1 Reagents: Acetyl chloride Solvents: Pyridine

7.2 Reagents: Acetic acid

2.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran

3.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

5.1 Reagents: Hydrochloric acid

6.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

7.1 Reagents: Acetyl chloride Solvents: Pyridine

7.2 Reagents: Acetic acid

Riferimento

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Metodo di produzione 3

Condizioni di reazione

Riferimento

- Synthesis and evaluation of amino acid ester prodrugs of penciclovirSynthesis and properties of S-phosphates of some antiviral acyclic nucleosidesPreparation of guanine derivatives and their use in antiviral preparations, Bioorganic & Medicinal Chemistry Letters, 1996, 6(15), 1849-1854

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Oxygen Solvents: Water ; 3 h, pH 7.4, 30 °C

Riferimento

- Production of Recombinant Human Aldehyde Oxidase in Escherichia coli and Optimization of Its Application for the Preparative Synthesis of Oxidized Drug Metabolites, ChemCatChem, 2014, 6(4), 1028-1042

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Acetyl chloride Solvents: Pyridine

1.2 Reagents: Acetic acid

1.2 Reagents: Acetic acid

Riferimento

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran

2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

4.1 Reagents: Hydrochloric acid

5.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

6.1 Reagents: Acetyl chloride Solvents: Pyridine

6.2 Reagents: Acetic acid

2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

4.1 Reagents: Hydrochloric acid

5.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

6.1 Reagents: Acetyl chloride Solvents: Pyridine

6.2 Reagents: Acetic acid

Riferimento

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

2.1 Reagents: Acetyl chloride Solvents: Pyridine

2.2 Reagents: Acetic acid

2.1 Reagents: Acetyl chloride Solvents: Pyridine

2.2 Reagents: Acetic acid

Riferimento

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Hydrochloric acid

2.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

3.1 Reagents: Acetyl chloride Solvents: Pyridine

3.2 Reagents: Acetic acid

2.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

3.1 Reagents: Acetyl chloride Solvents: Pyridine

3.2 Reagents: Acetic acid

Riferimento

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

3.1 Reagents: Hydrochloric acid

4.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

5.1 Reagents: Acetyl chloride Solvents: Pyridine

5.2 Reagents: Acetic acid

2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

3.1 Reagents: Hydrochloric acid

4.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

5.1 Reagents: Acetyl chloride Solvents: Pyridine

5.2 Reagents: Acetic acid

Riferimento

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Penciclovir Monoacetate Raw materials

- 1,1,2-triethyl ethane-1,1,2-tricarboxylate

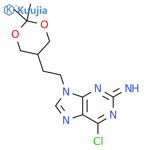

- 6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purin-2-amine

- 1,9-Dihydro-9-4-hydroxy-3-(4-methoxyphenyl)diphenylmethoxymethylbutyl-2-(4-methoxyphenyl)diphenylmethylamino-6H-purin-6-one

- 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane

- Famciclovir

- 2-Amino-6-chloropurine

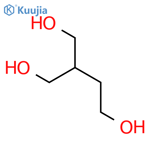

- 2-(hydroxyMethyl)butane-1,4-diol

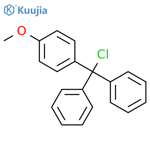

- 4-Methoxyriphenylmethylchloride

- 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethanol

Penciclovir Monoacetate Preparation Products

Penciclovir Monoacetate Letteratura correlata

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

97845-80-2 (Penciclovir Monoacetate) Prodotti correlati

- 2790-84-3(Z-Val-Gly-OH)

- 1129287-54-2(1-Bromo-4-(isopropylsulfinyl)benzene)

- 1057855-79-4(Methyl 5,6,7,8-Tetrahydro-1,6-Naphthyridine-2-Carboxylate(WX141173))

- 946345-83-1(N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-fluorobenzene-1-sulfonamide)

- 2137987-36-9(rac-(3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride, cis)

- 874463-02-2(methyl 4-{7-bromo-2-methyl-3,9-dioxo-1H,2H,3H,9H-chromeno2,3-cpyrrol-1-yl}benzoate)

- 717843-47-5(3-bromo-2-methoxy-6-methyl-pyridine)

- 941932-21-4(N'-2-(dimethylamino)-2-phenylethyl-N-(2-methylquinolin-4-yl)ethanediamide)

- 2171215-39-5(2-{2-(2S)-3-(tert-butoxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoethoxy}acetic acid)

- 1255037-24-1((r)-2-Amino-3-(2-methoxyphenyl)propan-1-ol)

Fornitori consigliati

Wuhan brilliant Technology Co.,Ltd

Membro d'oro

CN Fornitore

Grosso

Handan Zechi Trading Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Shanghai Xinsi New Materials Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Zhejiang Brunova Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti